molecular formula C15H18F3N3O2 B7054995 2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide

2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide

Cat. No.: B7054995
M. Wt: 329.32 g/mol
InChI Key: OAYXIULCHPIYOF-UHFFFAOYSA-N
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Description

2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a cyclohexyl group

Properties

IUPAC Name

2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2/c1-19-14(23)12-7-2-9(8-20-12)13(22)21-11-5-3-10(4-6-11)15(16,17)18/h2,7-8,10-11H,3-6H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYXIULCHPIYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)C(=O)NC2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dicarboxypyridine and 4-(trifluoromethyl)cyclohexylamine.

    Amidation Reaction: The first step involves the amidation of 2,5-dicarboxypyridine with 4-(trifluoromethyl)cyclohexylamine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.

    Methylation: The resulting intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can reduce the pyridine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which 2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, potentially altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dicarboxypyridine Derivatives: Compounds with similar pyridine cores but different substituents.

    Trifluoromethylated Cyclohexyl Compounds: Other compounds featuring the trifluoromethyl group on a cyclohexyl ring.

Uniqueness

    Structural Features: The combination of a pyridine ring with both a trifluoromethyl group and a cyclohexyl group is unique, providing distinct chemical and physical properties.

This detailed overview provides a comprehensive understanding of 2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide, highlighting its synthesis, reactions, applications, and unique characteristics

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